Sotagliflozin

Catalog No.
S543610
CAS No.
1018899-04-1
M.F
C21H25ClO5S
M. Wt
424.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotagliflozin

CAS Number

1018899-04-1

Product Name

Sotagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C21H25ClO5S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1

InChI Key

QKDRXGFQVGOQKS-CRSSMBPESA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, LX-4211, LX4211, sotagliflozin

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl

Description

The exact mass of the compound Sotagliflozin is 424.11112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Blood Sugar Control

  • Dual SGLT Inhibition

    Sotagliflozin works by inhibiting SGLT1 and SGLT2 proteins located in the kidneys and intestines, respectively []. SGLT1 is responsible for reabsorbing glucose in the intestines, while SGLT2 facilitates glucose reabsorption by the kidneys []. By blocking these transporters, sotagliflozin increases urinary glucose excretion, leading to lower blood sugar levels [, ].

  • Enhanced GLP-1 and PYY Levels

    Studies suggest that sotagliflozin may also indirectly influence blood sugar control by increasing the levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) []. These gut hormones promote satiety and decrease glucagon secretion, ultimately contributing to lower blood sugar levels [].

Sotagliflozin is a novel dual inhibitor of sodium-glucose co-transporter type 1 and type 2 (SGLT1 and SGLT2), primarily developed for the management of diabetes mellitus. It is known chemically as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol. This compound works by inhibiting glucose reabsorption in the kidneys and delaying glucose absorption in the intestines, thereby aiding in the regulation of blood glucose levels in patients with type 1 and type 2 diabetes .

Sotagliflozin's mechanism of action hinges on its ability to inhibit SGLT-1 and SGLT-2 cotransporters. SGLT-1 is located in the intestine and facilitates glucose absorption. SGLT-2 resides in the kidneys and reabsorbs glucose from the urine [, ]. By inhibiting these transporters, Sotagliflozin increases urinary glucose excretion, leading to lower blood sugar levels []. Additionally, SGLT-1 inhibition in the intestine delays postprandial glucose rise []. In patients with heart failure, this dual action is believed to improve cardiac function and reduce mortality risk [].

That create its unique structure. The process typically includes:

  • Formation of the Sulfonyl Group: A key step that introduces the methylsulfanyl moiety.
  • Construction of the Glycosidic Linkage: This involves specific glycosylation reactions to ensure proper stereochemistry.
  • Purification Steps: The final product undergoes purification processes to remove any impurities and ensure high yield and potency .

Recent advancements have focused on optimizing these synthesis routes to enhance efficiency and reduce costs associated with large-scale production .

The dual inhibition of SGLT1 and SGLT2 by sotagliflozin results in multiple beneficial effects:

  • SGLT1 Inhibition: Reduces glucose absorption in the gastrointestinal tract, leading to lower postprandial blood glucose levels.
  • SGLT2 Inhibition: Enhances urinary glucose excretion by preventing glucose reabsorption in the renal tubules. This mechanism is similar to that of selective SGLT2 inhibitors but with the added benefit of gastrointestinal action .

Clinical studies indicate that sotagliflozin effectively lowers glycated hemoglobin levels and has positive effects on body weight and blood pressure in diabetic patients .

Sotagliflozin is primarily indicated for:

  • Management of Diabetes Mellitus: It is used in both type 1 and type 2 diabetes patients to improve glycemic control.
  • Potential Cardiovascular Benefits: Emerging research suggests that sotagliflozin may also confer cardiovascular protection by improving heart function and reducing heart failure risk in diabetic patients .

Sotagliflozin has been studied for its interactions with various medications:

  • Digoxin: Co-administration can increase digoxin exposure; monitoring is recommended .
  • Lithium: Use of sotagliflozin may decrease serum lithium concentrations, necessitating careful monitoring during treatment adjustments .
  • Uridine 5'-diphospho-glucuronosyltransferase Inducers: Drugs like rifampicin can reduce sotagliflozin's efficacy by decreasing its plasma concentration through enhanced glucuronidation .

Several compounds exhibit similar mechanisms of action as sotagliflozin. Here are some notable examples:

Compound NameTypeSGLT InhibitionUnique Features
DapagliflozinSGLT2 InhibitorSelectivePrimarily renal action
CanagliflozinSGLT2 InhibitorSelectiveCardiovascular benefits
EmpagliflozinSGLT2 InhibitorSelectiveStrong cardiovascular outcomes
LuseogliflozinSGLT2 InhibitorSelectiveRapid onset of action
ErtugliflozinSGLT2 InhibitorSelectiveUnique pharmacokinetic profile

Uniqueness of Sotagliflozin:

  • Sotagliflozin's dual inhibition allows it to target both intestinal and renal glucose transport mechanisms, providing a more comprehensive approach to glycemic control compared to selective inhibitors like dapagliflozin or canagliflozin, which primarily focus on renal pathways .

This combined action may lead to enhanced efficacy in managing blood sugar levels while also potentially offering additional benefits such as weight loss and improved cardiovascular health.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

424.1111228 g/mol

Monoisotopic Mass

424.1111228 g/mol

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B4ZBS263Y

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the US, sotagliflozin is indicated to reduce the risk of cardiovascular death and heart failure in adults with heart failure, type 2 diabetes mellitus, chronic kidney disease, and other cardiovascular risk factors.
Zynquista is indicated as an adjunct to insulin therapy to improve glycaemic control in adults with type 1 diabetes mellitus with a Body Mass Index (BMI) � 27 kg/m2, who have failed to achieve adequate glycaemic control despite optimal insulin therapy. ,
Treatment of type I diabetes mellitus
Treatment of type II diabetes mellitus

Pharmacology

Sotagliflozin is an orally bioavailable inhibitor of the sodium-glucose co-transporter subtype 1 (SGLT1) and 2 (SGLT2), with potential antihyperglycemic activity. Upon oral administration, sotagliflozin binds to and blocks both SGLT1 in the gastrointestinal (GI) tract and SGLT2 in the kidneys, thereby suppressing the absorption of glucose from the GI tract and the reabsorption of glucose by the proximal tubule into the bloodstream, respectively. This decreases glucose uptake and enhances the urinary excretion of glucose, which lowers and/or normalizes blood glucose levels. SGLT1 is the primary transporter responsible for glucose absorption from the GI tract. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK06 - Sotagliflozin

Mechanism of Action

Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A1 (SGLT1) [HSA:6523] [KO:K14158]

Pictograms

Health Hazard

Health Hazard

Other CAS

1018899-04-1

Absorption Distribution and Excretion

Following a single dose, the Tmax of sotagliflozin ranged from 1.25 to 3 hours. Following multiple doses, the Tmax ranged from 2.5 to 4 hours. The estimated oral bioavailability of sotagliflozin is 71%.
Sotagliflozin is primarily eliminated via the renal route, with 57% of administered drug material appearing in the urine and 37% appearing in the feces.
Sotagliflozin has a mean apparent volume of distribution of 9392 L.
In healthy volunteers, the mean apparent clearance of sotagliflozin ranged from 261 to 374 L/h. The mean apparent clearance estimated in a population of mostly type 1 diabetic patients was 239 L/h.

Metabolism Metabolites

The major metabolite of sotagliflozin is a 3-O-glucuronide (M19), which comprised ~94% of of the radioactivity in plasma following the oral administration of a radiolabeled dose of sotagliflozin. The M19 metabolite is effectively inactive, with >275-fold less activity at SGLT1 and SGLT2 compared to the parent drug. The primary route of metabolism is via glucuronidation by UGT1A9 (and both UGT1A1 and UGT2B7, to a lesser extent) as well as oxidation via CYP3A4.

Wikipedia

Sotagliflozin
Alamandine

FDA Medication Guides

Inpefa
Sotagliflozin
TABLET; ORAL
LEXICON PHARMACEUTICALS
05/26/2023

Biological Half Life

The mean terminal half-life of sotagliflozin ranged from 21 to 35 hours and from 19 to 26 hours for its M19 metabolite.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zambrowicz B, Lapuerta P, Strumph P, Banks P, Wilson A, Ogbaa I, Sands A, Powell D. LX4211 Therapy Reduces Postprandial Glucose Levels in Patients With Type 2 Diabetes Mellitus and Renal Impairment Despite Low Urinary Glucose Excretion. Clin Ther. 2014 Dec 16. pii: S0149-2918(14)00699-7. doi: 10.1016/j.clinthera.2014.10.026. [Epub ahead of print] PubMed PMID: 25529979.
2: Rosenstock J, Cefalu WT, Lapuerta P, Zambrowicz B, Ogbaa I, Banks P, Sands A. Greater Dose-Ranging Effects on A1C Levels Than on Glucosuria With LX4211, a Dual Inhibitor of Sodium Glucose Transporters SGLT1 and SGLT2, in Type 2 Diabetes on Metformin Monotherapy. Diabetes Care. 2014 Sep 11. pii: DC_140890. [Epub ahead of print] PubMed PMID: 25216510.
3: Powell DR, DaCosta CM, Smith M, Doree D, Harris A, Buhring L, Heydorn W, Nouraldeen A, Xiong W, Yalamanchili P, Mseeh F, Wilson A, Shadoan M, Zambrowicz B, Ding ZM. Effect of LX4211 on glucose homeostasis and body composition in preclinical models. J Pharmacol Exp Ther. 2014 Aug;350(2):232-42. doi: 10.1124/jpet.114.214304. Epub 2014 May 21. PubMed PMID: 24849925.
4: Mauricio D. [Sodium-glucose co-transporter-2 inhibitors: from the bark of apple trees and familial renal glycosuria to the treatment of type 2 diabetes mellitus]. Med Clin (Barc). 2013 Sep;141 Suppl 2:31-5. doi: 10.1016/S0025-7753(13)70061-7. Review. Spanish. PubMed PMID: 24444522.
5: Kanwal A, Banerjee SK. SGLT inhibitors: a novel target for diabetes. Pharm Pat Anal. 2013 Jan;2(1):77-91. doi: 10.4155/ppa.12.78. Review. PubMed PMID: 24236972.
6: Zambrowicz B, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Boehm KA, Ruff D, Powell D, Sands A. Effects of LX4211, a dual sodium-dependent glucose cotransporters 1 and 2 inhibitor, on postprandial glucose, insulin, glucagon-like peptide 1, and peptide tyrosine tyrosine in a dose-timing study in healthy subjects. Clin Ther. 2013 Aug;35(8):1162-1173.e8. doi: 10.1016/j.clinthera.2013.06.011. Epub 2013 Jul 31. PubMed PMID: 23911260.
7: Bloomgarden Z. Sodium glucose transporter 2 inhibition: a new approach to diabetes treatment. J Diabetes. 2013 Sep;5(3):225-7. doi: 10.1111/1753-0407.12065. Epub 2013 Jul 1. PubMed PMID: 23714218.
8: Lapuerta P, Rosenstock J, Zambrowicz B, Powell DR, Ogbaa I, Freiman J, Cefalu WT, Banks P, Frazier K, Kelly M, Sands A. Study design and rationale of a dose-ranging trial of LX4211, a dual inhibitor of SGLT1 and SGLT2, in type 2 diabetes inadequately controlled on metformin monotherapy. Clin Cardiol. 2013 Jul;36(7):367-71. doi: 10.1002/clc.22125. Epub 2013 Apr 29. PubMed PMID: 23630033.
9: Powell DR, Smith M, Greer J, Harris A, Zhao S, DaCosta C, Mseeh F, Shadoan MK, Sands A, Zambrowicz B, Ding ZM. LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose. J Pharmacol Exp Ther. 2013 May;345(2):250-9. doi: 10.1124/jpet.113.203364. Epub 2013 Mar 13. PubMed PMID: 23487174.
10: Zambrowicz B, Ding ZM, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Smith M, Ruff D, Sands A, Powell D. Effects of LX4211, a dual SGLT1/SGLT2 inhibitor, plus sitagliptin on postprandial active GLP-1 and glycemic control in type 2 diabetes. Clin Ther. 2013 Mar;35(3):273-285.e7. doi: 10.1016/j.clinthera.2013.01.010. Epub 2013 Feb 21. PubMed PMID: 23433601.
11: Zambrowicz B, Freiman J, Brown PM, Frazier KS, Turnage A, Bronner J, Ruff D, Shadoan M, Banks P, Mseeh F, Rawlins DB, Goodwin NC, Mabon R, Harrison BA, Wilson A, Sands A, Powell DR. LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clin Pharmacol Ther. 2012 Aug;92(2):158-69. doi: 10.1038/clpt.2012.58. Epub 2012 Jul 4. PubMed PMID: 22739142; PubMed Central PMCID: PMC3400893.

Explore Compound Types